Cas no 886954-40-1 (7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole)

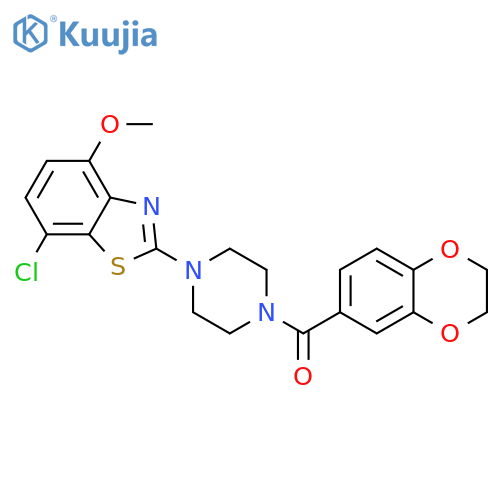

886954-40-1 structure

商品名:7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole

CAS番号:886954-40-1

MF:C21H20ClN3O4S

メガワット:445.919202804565

CID:5479800

7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- Methanone, [4-(7-chloro-4-methoxy-2-benzothiazolyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-6-yl)-

- 7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole

-

- インチ: 1S/C21H20ClN3O4S/c1-27-16-5-3-14(22)19-18(16)23-21(30-19)25-8-6-24(7-9-25)20(26)13-2-4-15-17(12-13)29-11-10-28-15/h2-5,12H,6-11H2,1H3

- InChIKey: IPPRUKMQZRXKDB-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2=NC3=C(OC)C=CC(Cl)=C3S2)CC1)(C1=CC=C2OCCOC2=C1)=O

7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2708-0395-2μmol |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-5mg |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-100mg |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-10μmol |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-4mg |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-15mg |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-2mg |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-20mg |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-50mg |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2708-0395-10mg |

7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |

886954-40-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole 関連文献

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

886954-40-1 (7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole) 関連製品

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬